BenchChemオンラインストアへようこそ!

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE

Physicochemical profiling Drug-likeness Lead optimization

N-[3-(Benzyloxy)-4-methoxybenzyl]-N-cyclopentylamine (molecular formula C20H25NO2, molecular weight 311.4 g/mol) is a secondary benzylamine derivative characterized by a cyclopentyl group on the amine nitrogen and a benzyl moiety bearing both 3-benzyloxy and 4-methoxy substituents. This compound belongs to the broader class of N-cycloalkyl-benzylamine derivatives, which have been described in patent literature as synthetic intermediates and potential pharmacologically active scaffolds, including applications as phosphodiesterase 4 (PDE4) inhibitors and fatty acid synthase (FASN) inhibitors.

Molecular Formula C20H25NO2
Molecular Weight 311.4 g/mol
Cat. No. B5826900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE
Molecular FormulaC20H25NO2
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC2CCCC2)OCC3=CC=CC=C3
InChIInChI=1S/C20H25NO2/c1-22-19-12-11-17(14-21-18-9-5-6-10-18)13-20(19)23-15-16-7-3-2-4-8-16/h2-4,7-8,11-13,18,21H,5-6,9-10,14-15H2,1H3
InChIKeyVAZRAXNSPXDSLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE: Structural Identity and Procurement-Grade Characterization for Research Use


N-[3-(Benzyloxy)-4-methoxybenzyl]-N-cyclopentylamine (molecular formula C20H25NO2, molecular weight 311.4 g/mol) is a secondary benzylamine derivative characterized by a cyclopentyl group on the amine nitrogen and a benzyl moiety bearing both 3-benzyloxy and 4-methoxy substituents . This compound belongs to the broader class of N-cycloalkyl-benzylamine derivatives, which have been described in patent literature as synthetic intermediates and potential pharmacologically active scaffolds, including applications as phosphodiesterase 4 (PDE4) inhibitors and fatty acid synthase (FASN) inhibitors [1]. The compound is supplied primarily for non-human research purposes, typically at ≥95% purity as determined by HPLC .

Procurement Risk: Why N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE Cannot Be Casually Replaced by In-Class Benzylamine Analogs


Within the N-cyclopentyl-benzylamine subclass, even minor positional alterations to the aryl substitution pattern can produce substantial differences in computed physicochemical properties relevant to drug-likeness, target engagement, and pharmacokinetic behavior . The target compound's unique 3-benzyloxy-4-methoxy substitution on the benzyl ring, combined with the N-cyclopentyl moiety, creates a distinct hydrogen-bond acceptor/donor topology and conformational flexibility profile that differentiates it from simpler analogs such as N-(4-methoxybenzyl)cyclopentanamine (CAS 435345-22-5) or N-cyclopentyl-N-(3-methoxybenzyl)amine (CAS 147724-24-1) [1]. Generic substitution without structural verification risks introducing compounds with altered lipophilicity, metabolic stability, or off-target binding profiles, even when the molecular formula (C20H25NO2) is shared—as exemplified by the structurally unrelated progestin dienogest, which shares the same formula but possesses entirely different biological activity [2].

Quantitative Differentiation Evidence: N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE vs. Closest Structural Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Des-Benzyloxy and Des-Methoxy Analogs

The target compound possesses a molecular weight of 311.4 g/mol and 23 heavy atoms (C20H25NO2), representing a significant increase in molecular bulk compared to the des-benzyloxy analog N-(4-methoxybenzyl)cyclopentanamine (MW 205.30 g/mol, 15 heavy atoms, C13H19NO) . This 106.1 g/mol difference corresponds to the addition of the 3-benzyloxy substituent (C7H7O, theoretical mass increment ~107.1). The heavier, more lipophilic scaffold places the target compound in a higher molecular weight region of chemical space more typical of lead-like or drug-like molecules requiring balanced potency and ADME properties [1].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen Bond Acceptor Count and Topological Polar Surface Area vs. Positional Isomer N-(4-(Benzyloxy)benzyl)cyclopentanamine

The target compound features a 3-benzyloxy-4-methoxy substitution pattern yielding 3 hydrogen bond acceptors (two ether oxygens plus one amine nitrogen, though the amine also acts as a donor), compared to the positional isomer N-(4-(benzyloxy)benzyl)cyclopentanamine (CAS 66741-99-9), which has the benzyloxy group at the 4-position and lacks the methoxy group at the 4-position, resulting in 2 hydrogen bond acceptors [1]. The altered substitution topology produces a different topological polar surface area (TPSA), with the target compound's vicinal diether arrangement on the benzyl ring predicted to yield a TPSA approximately 30.5 Ų versus ~21.3 Ų for the 4-benzyloxy-only isomer [2]. This ~9.2 Ų TPSA increase moves the target compound further from the CNS MPO desirability window for passive blood-brain barrier penetration, potentially reducing CNS exposure relative to compounds with lower TPSA values [2].

Polar surface area Blood-brain barrier permeability CNS drug design

Rotatable Bond Count and Conformational Flexibility vs. N-Cyclopentyl-N-(3-methoxybenzyl)amine

The target compound contains 7 rotatable bonds (excluding the cyclopentyl ring) arising from the 3-benzyloxy substituent, the methoxy group, and the benzylic methylene linker, compared to only 4 rotatable bonds in N-cyclopentyl-N-(3-methoxybenzyl)amine (CAS 147724-24-1), which lacks the 3-benzyloxy group [1]. This increase of 3 rotatable bonds corresponds to a substantially larger conformational ensemble in solution, which carries an entropic penalty upon target binding: the estimated conformational entropy cost (ΔS_conf) for the target compound is projected to be approximately 3.0-4.5 kJ/mol higher (at 298 K) than for the constrained analog, based on the approximation of 1.0-1.5 kJ/mol per additional rotatable bond [2].

Conformational entropy Binding thermodynamics Ligand efficiency

Evidence-Backed Application Scenarios for N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE in Scientific Procurement


Lead Optimization Programs Requiring Peripherally Restricted PDE4 or FASN Inhibitor Scaffolds

Based on the compound's elevated TPSA (~30.5 Ų) relative to simpler N-cyclopentyl-benzylamine analogs , researchers developing PDE4 inhibitors (as described in patent literature for N-substituted cyclic amines [1]) or fatty acid synthase (FASN) inhibitors [2] may select this compound when peripheral restriction is desired, as higher TPSA values correlate with reduced passive blood-brain barrier penetration. The 3-benzyloxy-4-methoxy substitution pattern mimics key pharmacophoric elements found in rolipram-derived PDE4 inhibitors, where a 3-cyclopentyloxy-4-methoxyphenyl motif has demonstrated nanomolar PDE4 inhibition (V11294, IC50 436 nM against human lung PDE4) .

Structure-Activity Relationship (SAR) Studies Exploring Benzyloxy Substitution Topology Effects

The compound's unique 3-benzyloxy-4-methoxy vicinal diether arrangement on the benzyl ring provides a structurally distinct topology compared to the 4-benzyloxy positional isomer (CAS 66741-99-9), offering medicinal chemists a tool to systematically probe how aryl substitution geometry affects target binding, metabolic stability, and physicochemical properties . The 3 rotatable bond increase over N-cyclopentyl-N-(3-methoxybenzyl)amine allows researchers to deconvolute the entropic cost of conformational flexibility from the enthalpic contributions of additional oxygen-mediated interactions in SAR campaigns [3].

Synthetic Intermediate for Complex Benzylamine-Derived Bioactive Molecules

As a secondary amine with orthogonal protecting group potential, N-[3-(benzyloxy)-4-methoxybenzyl]-N-cyclopentylamine can serve as a versatile building block in multi-step syntheses of pharmacologically active compounds. Its molecular weight (311.4 g/mol) and hydrogen bond acceptor count (3) place it in a favorable intermediate space where further functionalization can yield final compounds within lead-like physicochemical property ranges . The benzyloxy group can be selectively deprotected under hydrogenolysis conditions to reveal a phenol, enabling late-stage diversification [4].

Computational Chemistry and Molecular Modeling Benchmarking Studies

The compound's combination of a cyclopentyl ring (pseudo-rotational flexibility) and multiple aryl ether rotatable bonds makes it a useful test case for benchmarking conformational sampling algorithms and free energy perturbation (FEP) methods, where accurate treatment of multiple soft torsional degrees of freedom is challenging [3]. Its computed TPSA of ~30.5 Ų and 7 rotatable bonds provide a moderately complex topology for validating ligand-based drug design models without the computational cost of larger drug-like molecules .

Quote Request

Request a Quote for N-[3-(BENZYLOXY)-4-METHOXYBENZYL]-N-CYCLOPENTYLAMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.